molecular formula C13H21BrN4O2 B10937668 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[2-(morpholin-4-yl)ethyl]propanamide

3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[2-(morpholin-4-yl)ethyl]propanamide

Cat. No.: B10937668
M. Wt: 345.24 g/mol
InChI Key: CTJNFHCEVISKQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N-(2-MORPHOLINOETHYL)PROPANAMIDE is a synthetic organic compound that features a pyrazole ring substituted with a bromo and methyl group, a morpholinoethyl side chain, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N-(2-MORPHOLINOETHYL)PROPANAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Bromination and Methylation: The pyrazole ring is then brominated and methylated using appropriate reagents such as bromine and methyl iodide.

    Attachment of the Morpholinoethyl Side Chain: The morpholinoethyl group can be introduced through a nucleophilic substitution reaction.

    Formation of the Propanamide Group: The final step involves the formation of the propanamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N-(2-MORPHOLINOETHYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups.

    Substitution: The bromine atom on the pyrazole ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium azide (NaN3) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a new functional group in place of the bromine atom.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N-(2-MORPHOLINOETHYL)PROPANAMIDE would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be determined by the nature of these interactions and the biological systems in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(4-BROMO-1H-PYRAZOL-1-YL)-N-(2-MORPHOLINOETHYL)PROPANAMIDE: Lacks the methyl group on the pyrazole ring.

    3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)-N-(2-MORPHOLINOETHYL)PROPANAMIDE: Substitutes chlorine for bromine.

    3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N-(2-PIPERIDINOETHYL)PROPANAMIDE: Replaces the morpholinoethyl group with a piperidinoethyl group.

Uniqueness

The uniqueness of 3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N-(2-MORPHOLINOETHYL)PROPANAMIDE lies in its specific combination of functional groups, which can confer distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C13H21BrN4O2

Molecular Weight

345.24 g/mol

IUPAC Name

3-(4-bromo-3-methylpyrazol-1-yl)-N-(2-morpholin-4-ylethyl)propanamide

InChI

InChI=1S/C13H21BrN4O2/c1-11-12(14)10-18(16-11)4-2-13(19)15-3-5-17-6-8-20-9-7-17/h10H,2-9H2,1H3,(H,15,19)

InChI Key

CTJNFHCEVISKQW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Br)CCC(=O)NCCN2CCOCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.